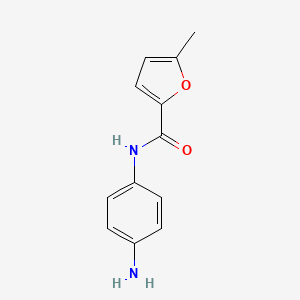

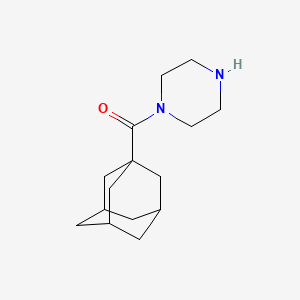

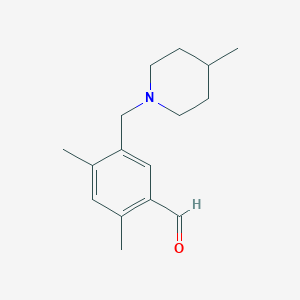

N-(4-aminophenyl)-5-methylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-aminophenyl)-5-methylfuran-2-carboxamide" is a derivative of furan carboxamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar furan carboxamide derivatives can offer insights into its characteristics. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues has been reported to yield compounds with significant anti-bacterial activities against drug-resistant bacteria .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves multi-step reactions starting with basic furan compounds. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship and Bioavailability Enhancements

Research into the structure-activity relationships of compounds structurally related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide, such as inhibitors of NF-kappaB and AP-1 gene expression, has shown the critical role of specific substituents for activity. These studies aim at improving oral bioavailability and providing insights into modifications that retain or enhance biological activity, while also considering factors like gastrointestinal permeability (Palanki et al., 2000).

Antiprotozoal Activity

Compounds related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide have been synthesized and evaluated for their antiprotozoal activity, showcasing potent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. Such studies indicate the potential of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).

Anticancer Properties

The exploration of N-(4-aminophenyl)-5-methylfuran-2-carboxamide derivatives has extended into anticancer research, with synthesized compounds showing cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings contribute to the ongoing search for new chemotherapeutic agents (Hassan et al., 2014).

Chemical Synthesis and Pharmacological Applications

Other studies have focused on the synthesis of novel derivatives, exploring their potential pharmacological applications. For instance, the discovery of histone deacetylase inhibitors highlights the role of N-(4-aminophenyl)-5-methylfuran-2-carboxamide and its derivatives in developing new therapeutic agents targeting epigenetic modifications in cancer cells (Zhou et al., 2008).

Antibacterial Activity

Further research into N-(4-aminophenyl)-5-methylfuran-2-carboxamide derivatives has revealed their potential antibacterial activity, presenting a pathway for the development of new antibiotics. This is crucial in the fight against antibiotic-resistant bacterial strains, showing the broad applicability of these compounds in addressing global health challenges (Hassan et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLDWGQJCVKSBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589563 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-5-methylfuran-2-carboxamide | |

CAS RN |

727387-19-1 |

Source

|

| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)